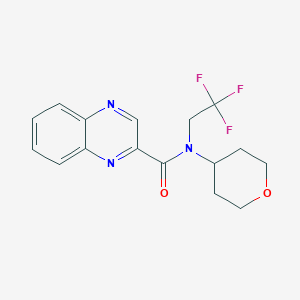

N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c17-16(18,19)10-22(11-5-7-24-8-6-11)15(23)14-9-20-12-3-1-2-4-13(12)21-14/h1-4,9,11H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJLRKWZDZLXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE typically involves the following steps:

Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

Introduction of Tetrahydro-2H-pyran-4-yl Group: This step involves the nucleophilic substitution reaction where the tetrahydro-2H-pyran-4-yl group is introduced to the quinoxaline core.

Addition of 2,2,2-Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can occur at various functional groups, potentially converting the quinoxaline core to dihydroquinoxaline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

The biological applications of this compound may include its use as a probe to study various biochemical pathways. Its potential interactions with biological macromolecules can provide insights into cellular processes.

Medicine

In medicinal chemistry, N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)QUINOXALINE-2-CARBOXAMIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Quinoxaline Derivatives

Pharmacological and Physicochemical Properties

- Fluorine Impact: The 2,2,2-trifluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., phenyl or cyclohexyl groups in ).

- Oxan-4-yl vs. Morpholine : The oxan-4-yl group (tetrahydropyranyl) offers a rigid, oxygen-containing structure that may improve aqueous solubility compared to morpholine derivatives (e.g., in ), which have higher polarity but reduced conformational flexibility.

- Bioactivity Trends :

- Nitrofuran derivatives (e.g., ) exhibit antimicrobial activity due to nitro-group redox cycling, a feature absent in the target compound.

- Thione derivatives (e.g., ) show ambident nucleophilicity, enabling diverse covalent interactions, whereas the target compound’s carboxamide group favors hydrogen bonding.

Stability and Drug-Likeness

- Metabolic Stability : The trifluoroethyl group likely reduces oxidative metabolism in the liver compared to ethyl or methyl groups, as seen in fluorinated drug candidates .

- Solubility: The oxan-4-yl group may confer better solubility than phenyl-substituted quinoxalines (e.g., ), though this depends on crystallinity and solid-state forms, as highlighted in .

Biological Activity

N-(Oxan-4-yl)-N-(2,2,2-trifluoroethyl)quinoxaline-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 285.24 g/mol

This compound features a quinoxaline core, which is known for its diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The following table summarizes the findings from various research articles regarding its anticancer efficacy against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 4a | MCF-7 | 0.81 | Strong anticancer activity |

| 5 | HepG2 | 3.21 | Moderate anticancer activity |

| 11 | HCT-116 | 2.91 | Strong anticancer activity |

| This compound | Various | TBD | Potential dual inhibitor (EGFR & COX-2) |

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer progression. Notably, it has been shown to act as a dual inhibitor of:

- Epidermal Growth Factor Receptor (EGFR) : Essential for cell proliferation and survival.

- IC50 values indicate strong inhibition (0.3 µM for some derivatives).

- Cyclooxygenase-2 (COX-2) : Involved in inflammation and cancer.

- Compounds tested showed significant COX-2 inhibitory activities alongside anticancer effects.

Case Studies

- In Vitro Studies :

- Structure-Activity Relationship (SAR) :

Q & A

Q. What are the standard synthetic routes for N-(Oxan-4-yl)-N-(2,2,2-trifluoroethyl)quinoxaline-2-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling quinoxaline-2-carboxylic acid derivatives with oxan-4-amine and 2,2,2-trifluoroethylamine. A common approach uses hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as a coupling agent in the presence of triethylamine (TEA) under inert conditions. Reaction optimization includes temperature control (0°C to room temperature), solvent selection (e.g., DMF or DCM), and stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to amine). Purification via column chromatography or recrystallization ensures >95% purity, confirmed by HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) is essential for confirming the trifluoroethyl and oxan-4-yl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies carboxamide and ether functional groups. X-ray crystallography may resolve stereochemistry in crystalline forms. For polymorphic analysis, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in biological efficacy (e.g., enzyme inhibition or cellular IC₅₀ values) may arise from assay conditions (e.g., pH, temperature), cell line variability, or compound stability. To address this:

- Standardize assays using reference inhibitors (e.g., COX inhibitors for enzyme studies) .

- Conduct stability studies (e.g., HPLC-MS) to rule out degradation during experiments.

- Compare results across multiple models (e.g., in vitro vs. ex vivo) to identify context-dependent activity .

Q. What strategies are effective for optimizing pharmacokinetic properties, such as metabolic stability or bioavailability?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic resistance. The oxan-4-yl moiety may improve solubility via hydrogen bonding .

- Salt formation : Explore hydrochloride or mesylate salts to modulate solubility and dissolution rates.

- Prodrug approaches : Mask the carboxamide group with enzymatically cleavable protectors (e.g., ester prodrugs) .

Q. How can the most thermodynamically stable polymorph be identified for formulation studies?

- Methodological Answer : Polymorph screening involves:

- Solvent-mediated crystallization trials (e.g., using ethanol, acetonitrile).

- Stability assessment via accelerated aging (40°C/75% RH for 4 weeks).

- DSC and PXRD to compare melting points and lattice structures.

- Computational modeling (e.g., density functional theory) to predict stability trends. Evidence from related quinoxaline derivatives suggests that Form I (monoclinic) is often the most stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.